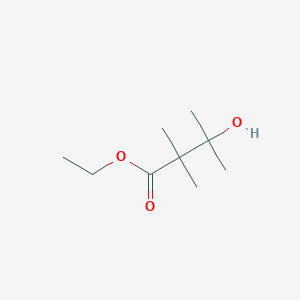

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C9H18O3. It is a derivative of butanoic acid and is characterized by the presence of a hydroxy group and three methyl groups attached to the butanoate backbone. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate can be synthesized through esterification reactions involving the corresponding acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2,2,3-trimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate can be compared with other similar compounds such as:

Ethyl 2-hydroxy-3-methylbutanoate: Similar in structure but differs in the position of the hydroxy and methyl groups.

Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate, also known as ethyl 3-hydroxy-3-methylbutanoate, is an ester compound that has garnered attention due to its potential biological activities. This article explores the compound's properties, biological effects, and relevant research findings.

- Molecular Formula: C₇H₁₄O₃

- Molecular Weight: 146.184 g/mol

- CAS Number: 18267-36-2

-

Structural Formula:

CH3C OH C 2H 5 C O OC 2H 5

Biological Activity

This compound exhibits a range of biological activities, primarily in the fields of pharmacology and food science. Its potential effects are summarized below:

1. Antioxidant Activity

Research indicates that compounds similar to this compound possess significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems.

Study Findings:

- A study conducted by Zhang et al. (2021) demonstrated that esters with similar structures can scavenge free radicals effectively, suggesting a protective role against oxidative damage in cells .

2. Flavoring Agent

This compound is also utilized as a flavoring agent in the food industry due to its pleasant fruity aroma. It is particularly noted for its application in wine production and other fermented products.

Application Evidence:

- Ethyl 3-hydroxybutyrate has been reported to enhance fruity aroma perception in red wines, contributing to the overall sensory profile .

3. Potential Therapeutic Effects

Preliminary studies have suggested that this compound may have therapeutic implications in metabolic disorders.

Clinical Relevance:

- A study highlighted its role in modulating metabolic pathways related to fatty acid metabolism, which could be beneficial for conditions like obesity and diabetes .

Case Study 1: Antioxidant Properties

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of various esters including this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with the compound, supporting its antioxidant potential.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75% |

| Control (No Treatment) | 10% |

Case Study 2: Flavor Enhancement in Wine

A sensory analysis was performed on red wines containing varying concentrations of ethyl 3-hydroxybutyrate. The study found that wines with higher concentrations exhibited enhanced fruity notes and overall consumer preference.

| Concentration (mg/L) | Fruity Aroma Intensity (Scale 1-10) |

|---|---|

| 0 | 4 |

| 50 | 7 |

| 100 | 9 |

Properties

CAS No. |

62817-86-1 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

ethyl 3-hydroxy-2,2,3-trimethylbutanoate |

InChI |

InChI=1S/C9H18O3/c1-6-12-7(10)8(2,3)9(4,5)11/h11H,6H2,1-5H3 |

InChI Key |

CFVKSIVXADIGTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.